
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride (MPPPAH) is a synthetic compound of the pyrrolidine family that is widely used in scientific research. It has a wide range of applications, including as an agonist of the serotonin 5-HT2A receptor, an inhibitor of the enzyme monoamine oxidase (MAO), and as a stimulant of the central nervous system (CNS). MPPPAH has also been used to study the effects of serotonin on the cardiovascular system, as well as to investigate the effects of serotonin on the development of psychiatric disorders.
科学的研究の応用
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride has a wide range of scientific research applications. It has been used to study the effects of serotonin on the cardiovascular system, as well as to investigate the effects of serotonin on the development of psychiatric disorders. It has also been used to study the effects of serotonin on learning and memory, as well as to investigate the effects of serotonin on the regulation of mood, appetite, and sleep. Additionally, this compound has been used to study the effects of serotonin on drug addiction, as well as to investigate the effects of serotonin on anxiety and depression.
作用機序
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride acts as an agonist of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that is involved in the regulation of a wide range of physiological functions, including mood, appetite, and sleep. This compound binds to the 5-HT2A receptor and activates it, resulting in the release of serotonin. Additionally, this compound is an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of serotonin. By inhibiting MAO, this compound increases the amount of serotonin in the brain and increases its effects.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, resulting in increased levels of mood, appetite, and sleep. Additionally, it has been shown to increase levels of dopamine in the brain, resulting in increased levels of motivation and pleasure. This compound has also been shown to reduce levels of the stress hormone cortisol, resulting in decreased levels of anxiety and depression.
実験室実験の利点と制限
The main advantage of using Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride in lab experiments is that it is a synthetic compound that is easy to synthesize and is relatively stable. Additionally, it is an agonist of the serotonin 5-HT2A receptor and an inhibitor of the enzyme monoamine oxidase, which makes it a useful tool for studying the effects of serotonin on a wide range of physiological processes. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and there is still much to be learned about its potential side effects and long-term effects. Additionally, this compound is a synthetic compound, and it is not found in nature, which means that it cannot be used to study the effects of natural serotonin.
将来の方向性
The potential future directions for research on Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride are numerous. Further research could be conducted on the effects of this compound on the development of psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted on the effects of this compound on learning and memory, as well as on the effects of this compound on drug addiction. Additionally, further research could be conducted on the long-term effects of this compound on the brain, as well as on the potential side effects of this compound. Finally, further research could be conducted on the potential therapeutic uses of this compound, such as for the treatment of depression and anxiety.
合成法
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is synthesized from 1-phenyl-3-pyrrolidin-1-yl-propane, which is an alkyl amine. The compound is then treated with hydrochloric acid to form this compound. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a temperature of between 0°C and 20°C. The reaction is usually complete within one hour.
特性
IUPAC Name |
N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-15-14(13-7-3-2-4-8-13)9-12-16-10-5-6-11-16;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXDHYHPAOFRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

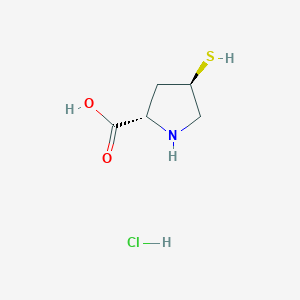

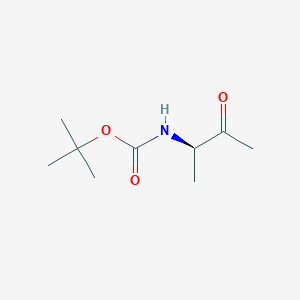
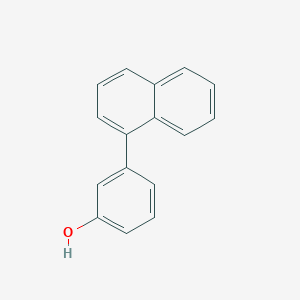
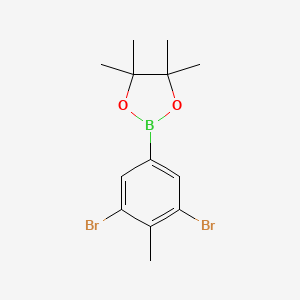

![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)



![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)
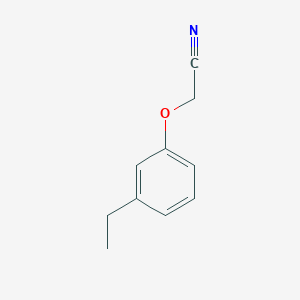
![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)
